molecular formula C12H16O3S B13878725 Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate

Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate

Cat. No.: B13878725
M. Wt: 240.32 g/mol
InChI Key: XNJJPBQHEWQEEO-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyethylsulfanyl group attached to a phenyl ring, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate typically involves the esterification of 2-[4-(2-methoxyethylsulfanyl)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding alcohol by using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The methoxyethylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

  • Methyl 2-[4-(methylsulfanyl)phenyl]acetate
  • Methyl 2-[4-(ethylsulfanyl)phenyl]acetate
  • Methyl 2-[4-(propylsulfanyl)phenyl]acetate

Comparison: Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate is unique due to the presence of the methoxyethylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate

InChI

InChI=1S/C12H16O3S/c1-14-7-8-16-11-5-3-10(4-6-11)9-12(13)15-2/h3-6H,7-9H2,1-2H3

InChI Key

XNJJPBQHEWQEEO-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=C(C=C1)CC(=O)OC

Origin of Product

United States

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